molecular formula C20H31N3O B10977320 N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-methyl-1-adamantanecarboxamide

N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-methyl-1-adamantanecarboxamide

Cat. No.: B10977320
M. Wt: 329.5 g/mol
InChI Key: QUGKGYLCMQVVGL-UHFFFAOYSA-N
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Description

N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-methyl-1-adamantanecarboxamide is a synthetic compound that belongs to the class of adamantane derivatives. This compound is characterized by the presence of a pyrazole ring and an adamantane moiety, which contribute to its unique chemical and biological properties. The adamantane structure is known for its rigidity and stability, while the pyrazole ring is a versatile scaffold in medicinal chemistry.

Preparation Methods

The synthesis of N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-methyl-1-adamantanecarboxamide involves several steps:

Industrial production methods typically involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-methyl-1-adamantanecarboxamide undergoes various chemical reactions:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-methyl-1-adamantanecarboxamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The adamantane moiety provides stability and enhances the compound’s ability to penetrate biological membranes . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-methyl-1-adamantanecarboxamide can be compared with other similar compounds:

The uniqueness of this compound lies in its specific combination of the pyrazole ring and adamantane moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H31N3O

Molecular Weight

329.5 g/mol

IUPAC Name

N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-methyladamantane-1-carboxamide

InChI

InChI=1S/C20H31N3O/c1-5-23-14(3)18(13(2)21-23)12-22(4)19(24)20-9-15-6-16(10-20)8-17(7-15)11-20/h15-17H,5-12H2,1-4H3

InChI Key

QUGKGYLCMQVVGL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CN(C)C(=O)C23CC4CC(C2)CC(C4)C3)C

Origin of Product

United States

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